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Compound of Interest

Compound Name: Methylapogalanthamine

CAS No.: 18126-83-5

Cat. No.: B097222 Get Quote

Abstract & Strategic Overview
Galanthamine (GAL), a tertiary alkaloid from Galanthus nivalis, is a reversible, competitive

acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine

receptors (nAChRs), widely used in Alzheimer’s disease (AD) therapy.[1] However, its

therapeutic window is limited by gastrointestinal side effects and moderate blood-brain barrier

(BBB) permeability.

Apogalanthamine, a rearranged derivative formed via acid-catalyzed furan ring opening and

aromatization, represents a critical scaffold for developing second-generation AChE inhibitors.

Unlike the rigid tetracyclic core of GAL, the apogalanthamine scaffold offers a simplified

benzazepine framework that is amenable to rapid diversification.

This guide details the synthesis of apogalanthamine from galanthamine (semisynthetic route)

and the design of functionalized analogs. It focuses on the "Apo-Rearrangement" mechanism—

a biomimetic transformation driven by acid-catalyzed dehydration—and provides protocols for

N-substitution to enhance potency.

Retrosynthetic Logic & Mechanism
The transformation of Galanthamine to Apogalanthamine is a classic acid-catalyzed

rearrangement.
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Substrate: Galanthamine (allylic alcohol, fused furan ring).

Trigger: Protonation of the allylic hydroxyl group or the furan oxygen.

Mechanism: Formation of a carbocation leads to the cleavage of the ether bridge (furan

ring), followed by dehydration and aromatization of the cyclohexene ring.

Product: Apogalanthamine (contains a fully aromatic naphthalene-like or benzazepine core

with a phenolic hydroxyl).

Visualization: The Apo-Rearrangement Pathway
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Figure 1: Mechanistic pathway of the acid-catalyzed rearrangement of Galanthamine to

Apogalanthamine.

Experimental Protocols
Protocol A: Semisynthesis of Apogalanthamine (Acid-
Catalyzed Rearrangement)
This protocol utilizes mineral acid to induce the rearrangement. It is robust but requires careful

monitoring to prevent decomposition.

Reagents:

Galanthamine hydrobromide (Starting Material)[2]
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Concentrated Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH)

Solvent: Glacial Acetic Acid or 1,4-Dioxane

Workup:

, Ethyl Acetate (EtOAc), Brine

Step-by-Step Procedure:

Dissolution: Dissolve Galanthamine HBr (1.0 eq, 2.7 mmol) in glacial acetic acid (10 mL/g).

Acidification: Add concentrated HCl (5.0 eq) dropwise at room temperature.

Expert Insight: Using methanesulfonic acid (MsOH) at

can improve yield by reducing tar formation compared to HCl reflux.

Reaction: Heat the mixture to reflux (

) for 2–4 hours.

Checkpoint: Monitor by TLC (Mobile phase:

90:9:1). Galanthamine (

) will disappear; Apogalanthamine (

, more non-polar due to aromatization) will appear.

Quenching: Cool to

. Basify strictly to pH 9–10 using concentrated

.

Note: Apogalanthamine contains a phenol group (formed from furan opening). If pH is too

high (>12), the phenolate anion will dissolve in the aqueous phase. Keep pH ~9.5.

Extraction: Extract with EtOAc (
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). Combine organics, wash with brine, and dry over

.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

Gradient 0–5% MeOH in DCM).

Yield Expectation: 60–75%.[3][4]

Characterization:

NMR will show the loss of the cyclohexene olefinic protons (

) and the appearance of new aromatic signals (

).

Protocol B: Synthesis of N-Substituted
Apogalanthamine Analogs
N-substitution is the primary vector for improving AChE binding affinity (interacting with the

peripheral anionic site, PAS).

Reagents:

Apogalanthamine (from Protocol A)[3][5]

Alkyl Halide (e.g., Benzyl bromide, Propargyl bromide)

Base:

or

Solvent: Acetonitrile (ACN) or DMF

Procedure:

Preparation: Dissolve Apogalanthamine (1.0 eq) in anhydrous ACN.

Base Addition: Add
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(1.5 eq). Stir for 15 min at RT.

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

Critical Step: If the alkyl halide is highly reactive (e.g., methyl iodide), cool to

to avoid quaternization of the nitrogen (formation of salt).

Reaction: Stir at

for 4–12 hours. Monitor by LC-MS.

Workup: Filter off solids. Concentrate filtrate. Partition between DCM and water.

Purification: Preparative HPLC (C18 column, Water/ACN + 0.1% Formic Acid).

Analog Design & Structure-Activity Relationship
(SAR)
The apogalanthamine scaffold allows for modular modifications. Recent SAR studies highlight

the following trends:

Structural Zone Modification Strategy
Biological Impact (AChE
Inhibition)

N-Terminus (R1)
Bulky lipophilic groups (Benzyl,

Indole)

High Impact. Targets the

Peripheral Anionic Site (PAS).

Can increase potency by 10–

50x.

Phenolic -OH (R2) Carbamates, Esters

Prodrug Potential. Improves

BBB permeability; carbamates

may add pseudo-irreversible

inhibition.

Aromatic Core Halogenation (Br, Cl)

Moderate Impact. Can improve

metabolic stability but may

reduce solubility.
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Comparative Potency Data (Reference Values)
Compound

IC50 (AChE,
Electrophorus)

Mechanism

Galanthamine (Standard) 1.92 µM Competitive / Reversible

Apogalanthamine ~15–20 µM Weak Competitive

N-Benzyl-Apogalanthamine 0.85 µM Dual Binding (CAS + PAS)

N-(Indolyl-alkyl)-Analog 0.027 µM (27 nM) Potent Dual Binder

Data synthesized from fragment-based design studies and standard Ellman assays.

Workflow Visualization: Analog Library Generation
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Figure 2: Divergent synthesis workflow for generating Apogalanthamine libraries.

Expert Troubleshooting & Quality Control
Stability of the Diene: In some rearrangement conditions, the intermediate diene can

polymerize. Solution: Perform the rearrangement under strictly inert atmosphere (

or Ar) and avoid prolonged heating beyond 4 hours.

Chirality: Galanthamine is chiral.[6][7][8] The rearrangement to apogalanthamine generally

preserves the chirality at the quaternary carbon, but harsh acidic conditions can lead to

racemization. QC: Always check optical rotation
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or use Chiral HPLC (Chiralpak AD-H) to verify enantiomeric excess (ee).

Salt Formation: Apogalanthamine bases are sticky oils. Converting them to Hydrobromide

(HBr) or Fumarate salts aids in crystallization and long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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